3-Deazauridine 5'-triphosphate

Description

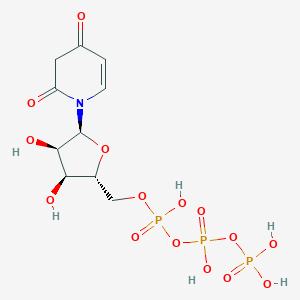

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUDFCHDBYVXHZ-QQRDMOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)C=CN(C1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969287 | |

| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-16-2 | |

| Record name | 3-Deazauridine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054267162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Cellular Metabolism of 3 Deazauridine 5 Triphosphate

Intracellular Phosphorylation and Anabolism of 3-Deazauridine (B583639)

The metabolic activation of 3-deazauridine to its pharmacologically active triphosphate form is a stepwise process initiated by cellular kinases. This enzymatic cascade is crucial for its subsequent effects on pyrimidine (B1678525) nucleotide pools.

Role of Uridine-Cytidine Kinase in Monophosphate Formation

The initial and rate-limiting step in the anabolism of 3-deazauridine is its phosphorylation to 3-deazauridine 5'-monophosphate (3-DUMP). researchgate.netaacrjournals.org This reaction is catalyzed by the enzyme uridine-cytidine kinase (UCK). researchgate.netresearchgate.net UCK is a key enzyme in the pyrimidine salvage pathway, responsible for phosphorylating uridine (B1682114) and cytidine (B196190) to their respective monophosphates. mousemine.orgwikigenes.orgbiorxiv.org

There are two known isoforms of human UCK, UCK1 and UCK2. researchgate.net UCK2 is the more abundantly expressed isoform in neuroblastoma cell lines, and its overexpression leads to increased metabolism of uridine and cytidine, as well as enhanced cytotoxicity of 3-deazauridine. mousemine.orgnih.gov Conversely, knockdown of UCK2 or overexpression of UCK1 results in decreased metabolism of these nucleosides and protects cells from 3-deazauridine-induced toxicity. nih.gov UCK2 has been shown to be more efficient at phosphorylating 3-deazauridine compared to UCK1. researchgate.net

Subsequent Kinase-Mediated Phosphorylation to Diphosphate (B83284) and Triphosphate

Following its formation, 3-DUMP is further phosphorylated by other cellular kinases to its diphosphate (3-DUDP) and ultimately its triphosphate (3-DUTP) forms. researchgate.net While the specific kinases responsible for these subsequent phosphorylations are generally referred to as cellular kinases, the process involves the sequential action of nucleoside monophosphate kinases and nucleoside diphosphate kinases. biorxiv.org The active metabolite, 3-DUTP, is the primary agent responsible for the biological effects of 3-deazauridine. researchgate.netasm.org

Impact on Pyrimidine Nucleotide Pools

The primary metabolic consequence of 3-deazauridine administration is the significant alteration of intracellular pyrimidine nucleotide concentrations, stemming from the potent inhibition of CTP synthetase by 3-DUTP.

Selective Depletion of Cytidine Triphosphate (CTP) Pools

3-Deazauridine 5'-triphosphate (3-DUTP) acts as a competitive inhibitor of CTP synthetase, the enzyme that catalyzes the conversion of UTP to CTP, which is the sole de novo pathway for the synthesis of cytidine nucleotides. researchgate.netscirp.orgnih.govnih.gov This inhibition leads to a rapid and selective depletion of the intracellular pool of cytidine triphosphate (CTP). researchgate.netnih.gov In human lymphoblastoid cells treated with 3-deazauridine, the concentration of CTP decreased exponentially with a half-life of 1.1 hours. nih.gov This reduction in CTP levels has been observed in various cancer cell lines. nih.govnih.gov For instance, treatment of L1210 leukemic cells with 3-deazauridine resulted in a marked decrease in the pools of CMP, CDP, and CTP. nih.gov

Reduction in Deoxycytidine Triphosphate (dCTP) Formation and Intracellular Levels

A direct consequence of CTP pool depletion is the subsequent reduction in the formation and intracellular levels of deoxycytidine triphosphate (dCTP), as CTP is a precursor for dCTP. scirp.org The reduction of CTP to CDP and then to dCDP, which is subsequently phosphorylated to dCTP, is a key pathway for deoxycytidine nucleotide synthesis. Inhibition of CTP synthetase by 3-DUTP disrupts this entire cascade. nih.gov Treatment with 3-deazauridine has been shown to decrease intracellular dCTP pools in L1210 cells. nih.gov This reduction in dCTP levels can be significant, with reports of over 90% depletion in L1210/ara-C leukemic cells within 1-3 hours of administration. nih.gov This effect is considered a secondary metabolic consequence of 3-deazauridine action. nih.gov

Altered Labeling of Pyrimidine Ribonucleotides

Treatment with 3-deazauridine also leads to altered labeling patterns of pyrimidine ribonucleotides when cells are cultured with radiolabeled precursors. For example, the labeling of pyrimidine ribonucleotides by [6-14C]orotic acid was inhibited by 3-deazauridine in tumor cells. nih.gov In L1210 cells, 3-deazauridine treatment resulted in an increased uptake of [3H]cytidine into RNA, while the uptake of [3H]uridine into RNA was inhibited. nih.gov This is consistent with the depletion of the endogenous CTP pool, which would lead to a higher specific activity of exogenously supplied radiolabeled cytidine being incorporated into RNA. Conversely, the inhibition of UTP conversion to CTP would lead to a relative excess of UTP and its derivatives, thus diluting the incorporation of radiolabeled uridine.

Data Tables

Table 1: Effect of 3-Deazauridine on Intracellular Nucleotide Pools in L1210/ara-C Leukemic Cells

| Time After Drug Administration (hours) | CTP Pool (% of Control) | dCTP Pool (% of Control) |

| 1-3 | <10% | <10% |

| 12 | Complete Recovery | Complete Recovery |

Data derived from studies on L1210/ara-C cells treated with 100 mg/kg of 3-deazauridine. nih.gov

Table 2: Half-life of CTP and 3-Deazauridine-5'-triphosphate (deazaUTP) in Human Lymphoblastoid Cells

| Compound | Half-life (hours) |

| CTP | 1.1 |

| deazaUTP | 3.4 |

Data from human lymphoblastoid cells (CCRF-CEM) treated with 100 nmols/ml of 3-deazauridine. nih.gov

Molecular Mechanisms of Enzyme Interaction and Inhibition by 3 Deazauridine 5 Triphosphate

Primary Target: Cytidine (B196190) Triphosphate Synthetase (CTP Synthetase)

3-Deazauridine (B583639), a structural analog of the nucleoside uridine (B1682114), exerts its primary biological effects after intracellular phosphorylation to its active form, 3-deazauridine 5'-triphosphate (3-deaza-UTP). nih.govcaymanchem.com This triphosphate metabolite directly targets a crucial enzyme in pyrimidine (B1678525) metabolism: CTP synthetase. nih.govcaymanchem.comnih.gov

Competitive Inhibition Kinetics with Uridine Triphosphate (UTP)

This compound acts as a competitive inhibitor of CTP synthetase with respect to one of the enzyme's natural substrates, uridine triphosphate (UTP). nih.govscirp.orgtandfonline.com The structural similarity between 3-deaza-UTP and UTP allows the former to bind to the active site of CTP synthetase, thereby preventing the binding and subsequent conversion of UTP to cytidine triphosphate (CTP). tandfonline.com This competitive inhibition is a key aspect of the compound's mechanism of action.

Kinetic studies have demonstrated this competitive relationship. The inhibitory effect of 3-deaza-UTP can be overcome by increasing the concentration of UTP, a characteristic feature of competitive inhibition. tandfonline.com This dynamic interaction underscores the direct competition between the analog and the natural substrate for the enzyme's active site.

Table 1: Kinetic Parameters of CTP Synthetase Inhibition

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Substrate | Ki Value |

|---|

Consequence of CTP Synthetase Inhibition on De Novo Cytosine Nucleotide Metabolism

The inhibition of CTP synthetase by this compound has profound consequences for the de novo biosynthesis of cytosine nucleotides. researchgate.netnih.govresearchgate.net CTP synthetase catalyzes the rate-limiting step in this pathway, the ATP-dependent amination of UTP to form CTP. wikipedia.orgresearchgate.netnih.gov By blocking this critical step, 3-deaza-UTP effectively halts the production of CTP from UTP. nih.govnih.gov

This blockade leads to a significant and selective depletion of the intracellular pool of CTP. researchgate.netnih.govnih.govuiowa.edu The reduction in CTP levels directly impacts the synthesis of RNA and DNA, as CTP is an essential precursor for these macromolecules. nih.govnih.govembopress.org Furthermore, the depletion of CTP can also affect the downstream synthesis of deoxycytidine triphosphate (dCTP), another crucial component for DNA replication. nih.govuiowa.edu The decrease in both CTP and dCTP pools disrupts the balance of nucleotide pools within the cell, which is critical for normal cellular function and proliferation. nih.govwikigenes.org

Table 2: Effects of 3-Deazauridine on Nucleotide Pools

| Treatment | Cell Line | Effect on CTP Pool | Effect on UTP Pool | Effect on dCTP Pool |

|---|---|---|---|---|

| 3-Deazauridine | L1210 leukemia cells | Marked decrease nih.govuiowa.edu | Increase uiowa.edu | Decreased nih.govuiowa.edu |

Role of CTP Synthetase in Nucleotide and Phospholipid Biosynthesis

CTP synthetase is a pivotal enzyme that links nucleotide metabolism with phospholipid biosynthesis. researchgate.netnih.govnih.govresearchwithrutgers.com The CTP produced by this enzyme is not only a fundamental building block for RNA and DNA but also a direct precursor for the synthesis of essential phospholipids. researchgate.netnih.govnih.govembopress.org

In eukaryotic organisms, CTP is required for the synthesis of key intermediates in phospholipid production, such as CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govnih.gov These molecules are central to the formation of major membrane phospholipids, including phosphatidylserine, phosphatidylethanolamine, and phosphatidylcholine. nih.gov Therefore, by controlling the intracellular concentration of CTP, CTP synthetase plays a crucial regulatory role in maintaining the integrity and function of cellular membranes. The inhibition of CTP synthetase by compounds like this compound can thus disrupt not only nucleic acid synthesis but also the fundamental processes of membrane biogenesis. embopress.org

Secondary Enzymatic Interactions and Downstream Effects of 3-Deazauridine Metabolites

Beyond its primary interaction with CTP synthetase, metabolites of 3-deazauridine can influence other enzymatic pathways, leading to a cascade of downstream effects.

Modulation of Deoxycytidine Kinase-Deficiency Related Pathways

3-Deazauridine has demonstrated particular efficacy in cells that are deficient in the enzyme deoxycytidine kinase (dCK). nih.govresearchgate.netmdpi.com Deoxycytidine kinase is responsible for the phosphorylation and activation of several deoxycytidine analogs used in chemotherapy. In dCK-deficient cells, alternative pathways for pyrimidine nucleotide synthesis become more critical for cell survival. researchgate.netmdpi.com

Cells lacking dCK often exhibit increased sensitivity to 3-deazauridine. researchgate.net The rationale behind this is that dCK-deficient cells become more reliant on the de novo pyrimidine synthesis pathway for their supply of CTP and dCTP. researchgate.netmdpi.com By inhibiting CTP synthetase, 3-deazauridine effectively shuts down this essential pathway, leading to a more pronounced cytotoxic effect in these resistant cells. nih.govresearchgate.net This suggests that 3-deazauridine can modulate the metabolic vulnerabilities that arise from specific drug resistance mechanisms.

Influence on Cytidine and Deoxycytidylate Deaminases

3-Deazauridine is a nucleoside analog that undergoes intracellular phosphorylation to its active forms, including the monophosphate, diphosphate (B83284), and triphosphate derivatives. researchgate.net While its triphosphate form is a well-documented inhibitor of CTP synthetase, the metabolic pathway of 3-deazauridine also exerts significant influence on the activity of key enzymes in pyrimidine metabolism, namely cytidine deaminase and deoxycytidylate (dCMP) deaminase. nih.govnih.gov These interactions are crucial as they can protect other therapeutic nucleoside analogs, such as cytosine arabinoside and 5-azacytidine, from enzymatic degradation. nih.gov

Inhibition of Cytidine Deaminase

Research has identified 3-deazauridine itself as a potent competitive inhibitor of cytidine deaminase. nih.gov This enzyme is responsible for the deamination of cytidine and its analogs, often converting active therapeutic agents into inactive forms. nih.gov The inhibitory action of 3-deazauridine helps to prevent this degradation.

Studies have quantified the inhibitory potential of 3-deazauridine against cytidine deaminase, revealing its effectiveness compared to other uridine analogs. The inhibition is competitive, meaning 3-deazauridine vies with the enzyme's natural substrate for binding to the active site. The dissociation constant for the inhibitor (Ki) provides a measure of this binding affinity.

Table 1: Kinetic Parameters of Cytidine Deaminase Inhibition by 3-Deazauridine This table is interactive. You can sort and filter the data.

| Inhibitor | Enzyme | Inhibition Type | Ki Value (M) | Source |

|---|---|---|---|---|

| 3-Deazauridine | Cytidine Deaminase | Competitive | 1.9 x 10⁻⁵ | nih.gov |

Inhibition of Deoxycytidylate Deaminase

The influence of the 3-deazauridine pathway extends to deoxycytidylate (dCMP) deaminase. This enzyme plays a role in the degradation of deoxycytidylate monophosphate analogs. nih.gov The active inhibitory molecule in this interaction is not the triphosphate but rather the monophosphate form, 3-deazauridine monophosphate. nih.gov

3-deazauridine monophosphate acts as a competitive inhibitor of dCMP deaminase. nih.gov This enzyme is known to degrade the monophosphate form of cytosine arabinoside (ara-CMP) into the inactive uracil (B121893) arabinoside monophosphate. nih.gov By inhibiting dCMP deaminase, 3-deazauridine monophosphate can preserve the active forms of co-administered chemotherapy agents. The substrate affinity (Km) of dCMP deaminase for its substrate, cytosine arabinoside monophosphate, has been established, providing a baseline for understanding the competitive nature of the inhibition. nih.gov

Table 2: Substrate and Inhibition Data for Deoxycytidylate Deaminase This table is interactive. You can sort and filter the data.

| Enzyme | Substrate/Inhibitor | Role | Type of Interaction | Kinetic Value (M) | Source |

|---|---|---|---|---|---|

| Deoxycytidylate Deaminase | Cytosine Arabinoside Monophosphate | Substrate | - | Kₘ = 9 x 10⁻⁴ | nih.gov |

| Deoxycytidylate Deaminase | 3-Deazauridine Monophosphate | Inhibitor | Competitive | - | nih.gov |

Cellular and Molecular Consequences of 3 Deazauridine 5 Triphosphate Action

Perturbation of Nucleic Acid Synthesis

3-Deazauridine (B583639), a structural analog of uridine (B1682114), exerts its primary cellular effects after it is phosphorylated to its active form, 3-deazauridine 5'-triphosphate (3-deazaUTP). nih.govcaymanchem.com This active metabolite is a potent competitive inhibitor of CTP synthetase, the enzyme responsible for the conversion of uridine triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). nih.govcaymanchem.comaacrjournals.orgmedchemexpress.commedchemexpress.comnih.govtargetmol.comsciopen.com This inhibition leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for the synthesis of both RNA and DNA. aacrjournals.orgnih.gov

Inhibition of Host and Viral Ribonucleic Acid (RNA) Synthesis

The inhibitory effect on RNA synthesis is a primary consequence of CTP synthetase inhibition. nih.gov Studies in L1210 leukemia cells have demonstrated that treatment with 3-deazauridine leads to a marked decrease in the pools of CMP, CDP, and CTP. nih.gov This directly results in the inhibition of uridine-3H uptake into RNA. nih.gov

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

The impact of this compound extends to the inhibition of DNA synthesis through multiple mechanisms. nih.gov The primary effect stems from the reduction of the CTP pool, which subsequently leads to a decrease in the intracellular concentration of deoxycytidine triphosphate (dCTP). nih.govresearchgate.net This occurs because CTP is a precursor for dCTP.

Furthermore, 3-deazauridine 5'-diphosphate, another metabolite of 3-deazauridine, has been shown to inhibit the enzymatic reduction of pyrimidine (B1678525) ribonucleoside 5'-diphosphates to their corresponding deoxyribonucleotides. nih.gov This further contributes to the depletion of the dCTP pool necessary for DNA replication. nih.gov The impairment of DNA synthesis is a key factor in the anti-tumor activity of 3-deazauridine. kuleuven.be

Altered Uptake and Labeling of Nucleosides into RNA and DNA

Treatment of cells with 3-deazauridine leads to significant alterations in the uptake and incorporation of various nucleosides into nucleic acids. In L1210 tumor cells, 3-deazauridine treatment inhibited the incorporation of radiolabeled uridine, thymidine, deoxyadenosine, and deoxyguanosine into DNA. nih.gov Conversely, the uptake of deoxycytidine-3H into DNA was stimulated under the same conditions. nih.gov

Regarding RNA synthesis, the uptake of cytidine-3H into RNA was found to be increased in the presence of 3-deazauridine, while the incorporation of uridine-3H into RNA was inhibited. nih.gov These differential effects on nucleoside uptake and incorporation are direct consequences of the altered intracellular nucleotide pools caused by the inhibition of CTP synthetase. The cell attempts to compensate for the CTP and dCTP depletion by increasing the uptake of cytidine and deoxycytidine.

Cellular Response and Metabolic Adaptations to Nucleotide Depletion

Regulation of Hepatic Pyrimidine Nucleotide Metabolism

In the context of liver cells, the metabolic effects of 3-deazauridine can be modulated by the specific enzymatic profile of hepatic tissue. nih.gov The combination of 3-deazauridine with D-galactosamine, a compound that depletes uridine 5'-triphosphate (UTP) primarily in the liver, has been shown to have a synergistic growth-inhibitory effect on well-differentiated hepatoma cell lines. nih.gov This synergy is less pronounced in less-differentiated hepatoma and non-hepatic cell lines. nih.gov This suggests that the specialized pathways of hepatic pyrimidine nucleotide metabolism can be exploited to enhance the effects of 3-deazauridine. nih.gov The depletion of UTP by D-galactosamine likely potentiates the inhibition of CTP synthetase by this compound, leading to a more profound CTP depletion and subsequent inhibition of cell growth. nih.gov

| Cell Line Type | Interaction of D-galactosamine and 3-Deazauridine |

| Morris hepatoma (well-differentiated) | Strongly synergistic |

| Novikoff hepatoma (less-differentiated) | Additive |

| Non-hepatic cell lines | Additive |

Induction of Tumor Cell Differentiation via Impairment of DNA Synthesis

A significant consequence of the nucleotide depletion and subsequent impairment of DNA synthesis caused by 3-deazauridine is the induction of tumor cell differentiation. kuleuven.be Many cancer cells, despite their uncontrolled proliferation, retain the capacity to differentiate into mature, non-proliferating cells. kuleuven.be The inhibition of DNA synthesis by agents like 3-deazauridine can act as a trigger for this differentiation process. kuleuven.be By targeting key enzymes in nucleotide metabolism that are often upregulated in cancer cells, it is possible to reactivate the normal cellular differentiation program and suppress the malignant phenotype. kuleuven.be 3-deazauridine, as a CTP synthetase inhibitor, is among the antimetabolites of purine (B94841) and pyrimidine metabolism that have been found to induce tumor cell differentiation through the impairment of DNA synthesis and/or function. kuleuven.be

Synergistic Biochemical Modulation with Other Antimetabolites by 3 Deazauridine 5 Triphosphate

Rationale for Combination Strategies Involving CTP Depletion

3-Deazauridine (B583639), a structural analog of uridine (B1682114), functions as a competitive inhibitor of cytidine-5'-triphosphate (CTP) synthetase after its phosphorylation to 3-deazauridine 5'-triphosphate. nih.gov This enzyme is crucial for the de novo biosynthesis of CTP, an essential building block for RNA and DNA synthesis. nih.govnih.gov Inhibition of CTP synthetase by this compound leads to a significant reduction in the intracellular pool of CTP. scirp.orgnih.gov This depletion of the natural nucleotide CTP forms the basis for synergistic combination strategies with other antimetabolites, particularly cytosine nucleoside analogs. nih.govscirp.org By lowering the concentration of the endogenous competitor (CTP or its deoxy-form, dCTP), the incorporation of analog antimetabolites into nucleic acids is enhanced, thereby increasing their therapeutic efficacy. scirp.orgnih.gov

Enhancement of Antileukemic Nucleoside Analogs

Synergism with 5-Aza-2'-deoxycytidine (Decitabine) through Increased Incorporation into DNA

The combination of 3-deazauridine with 5-Aza-2'-deoxycytidine (Decitabine), a potent inhibitor of DNA methylation, has demonstrated synergistic antineoplastic effects. nih.govnih.gov The primary mechanism for this synergy is the enhanced incorporation of Decitabine (B1684300) into the DNA of leukemic cells. nih.govnih.gov 3-Deazauridine, by reducing the intracellular dCTP pool, facilitates the uptake and integration of the Decitabine analog into DNA strands. researchgate.net This increased incorporation leads to a greater inhibition of DNA methyltransferase, an enzyme responsible for maintaining methylation patterns that can silence tumor suppressor genes. nih.govnih.gov Studies have shown that this combination is effective even in leukemic cell populations that have developed resistance to Decitabine alone due to a deficiency in deoxycytidine kinase. nih.gov

Table 1: Effect of 3-Deazauridine on 5-Aza-2'-deoxycytidine Activity

| Cell Line | Effect of 3-Deazauridine Combination | Reference |

|---|---|---|

| Human Leukemic Cells | Enhanced antineoplastic action by increasing incorporation into DNA | nih.gov |

| L1210 Leukemia Cells | Synergistic cytotoxic action and increased incorporation into DNA | nih.gov |

Synergism with Cytosine Arabinoside (araC) and 5-Azacytidine

A potent synergistic interaction has been observed between 3-deazauridine and Cytosine Arabinoside (araC) in their cytotoxic effects on myeloid leukemic cells. nih.gov The synergy is attributed to an increased cellular uptake and phosphorylation of araC to its active form, ara-CTP, in the presence of 3-deazauridine. nih.gov This is a consequence of the reduction in the dCTP pool, which is a potent feedback inhibitor of deoxycytidine kinase, the enzyme that phosphorylates araC. nih.gov This combination has been explored as a strategy to overcome araC resistance in leukemia chemotherapy. nih.govnih.gov

Similarly, 3-deazauridine enhances the antileukemic activity of 5-Azacytidine. Pretreatment with 3-deazauridine leads to a significant increase in the intracellular accumulation of 5-Azacytidine and its incorporation into RNA. nih.gov This is due to the 3-deazauridine-induced reduction of intracellular CTP, which normally acts as a feedback inhibitor of the enzyme responsible for 5-Azacytidine's phosphorylation. nih.gov This leads to higher levels of the active metabolite, 5-azacytidine triphosphate, resulting in enhanced cytotoxicity against leukemic cells. nih.gov

Table 2: Impact of 3-Deazauridine on 5-Azacytidine Metabolism in L5178Y Murine Leukemia Cells

| Parameter | Change with 3-Deazauridine Pretreatment | Reference |

|---|---|---|

| Total Intracellular 5-Azacytidine Accumulation | 2-fold increase | nih.gov |

| Incorporation of 5-Azacytidine into Acid Precipitable Fraction | 3-fold increase | nih.gov |

| Incorporation of 5-Azacytidine into RNA | 85% increase | nih.gov |

| Intracellular Cytidine (B196190) Triphosphate (CTP) | 80% reduction | nih.gov |

Potentiation of Antiviral Nucleoside Analogs

Enhancement of Molnupiravir (N4-hydroxycytidine-5'-triphosphate) Antiviral Activity against SARS-CoV-2

3-Deazauridine has the potential to enhance the antiviral activity of Molnupiravir against SARS-CoV-2. scirp.org Molnupiravir is a prodrug that is converted in the body to its active form, N4-hydroxycytidine-5'-triphosphate (NHC-TP). nih.govnih.gov NHC-TP competes with the natural CTP for incorporation into the viral RNA by the SARS-CoV-2 RNA-dependent RNA polymerase. scirp.orgmdpi.com The incorporation of NHC-TP leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which inhibits viral replication. scirp.orgnih.gov By inhibiting CTP synthetase and thus reducing the intracellular CTP pool, 3-deazauridine is expected to increase the incorporation of NHC-TP into the viral RNA, thereby significantly boosting its antiviral effect. scirp.org

Potentiation of HIV-1 Reverse Transcriptase Inhibitors by Affecting dCTP Competition

The antiviral activity of certain nucleoside reverse transcriptase inhibitors (NRTIs) against HIV-1 is enhanced by 3-deazauridine. researchgate.net Specifically, cytosine deoxyribonucleoside analogs such as zalcitabine and lamivudine must be phosphorylated to their triphosphate forms to be active. researchgate.netyoutube.com These active forms then compete with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the viral DNA by the HIV-1 reverse transcriptase. researchgate.netmdpi.com The incorporation of these analogs terminates the growing DNA chain, thus halting viral replication. mdpi.com 3-Deazauridine, by reducing the intracellular CTP pool, consequently leads to a reduction in dCTP levels, as CTP is a precursor for dCTP. researchgate.net This decrease in the competing natural substrate (dCTP) facilitates a greater incorporation of the antiviral cytosine analogs into the viral DNA, thereby potentiating their anti-HIV activity. researchgate.net

Interactions with Other Metabolic Modulators, e.g., D-Galactosamine-Induced UTP Depletion

The efficacy of this compound as an inhibitor of CTP synthetase is intrinsically linked to the intracellular concentration of its substrate, UTP. D-galactosamine, a well-characterized hepatotoxic agent, profoundly perturbs pyrimidine (B1678525) nucleotide metabolism, creating a cellular environment that enhances the inhibitory action of 3-deazauridine.

The mechanism of D-galactosamine-induced UTP depletion is a process of metabolic trapping. In the liver, D-galactosamine is phosphorylated to D-galactosamine-1-phosphate. This metabolite then reacts with UTP to form UDP-galactosamine, a reaction catalyzed by UDP-glucose:galactose-1-phosphate uridylyltransferase. The accumulation of UDP-galactosamine and its subsequent metabolite, UDP-N-acetylgalactosamine, effectively sequesters uridylates, leading to a rapid and severe depletion of the intracellular UTP pool.

This depletion of UTP has a dual effect that potentiates the action of this compound. Firstly, it reduces the substrate available for CTP synthetase, the target enzyme of this compound. Secondly, the resulting decrease in CTP levels further sensitizes cells to the inhibitory effects of the drug.

Research has demonstrated a strong synergistic growth-inhibitory effect when 3-deazauridine and D-galactosamine are used in combination, particularly in liver tumor cell lines. nih.gov This synergy is most pronounced in well-differentiated hepatoma lines that retain the enzymatic machinery for active D-galactosamine metabolism. nih.gov In these cells, the D-galactosamine-induced UTP depletion creates a metabolic vulnerability that is exploited by the CTP synthetase inhibition of 3-deazauridine. nih.gov

Studies on rat livers have quantified the impact of D-galactosamine on UTP levels. Administration of D-galactosamine can lead to a significant decrease in hepatic UTP content. For instance, in the livers of young rats, D-galactosamine administration resulted in a 55% decrease in UTP levels, while in older rats, a more pronounced 89% reduction was observed. nih.gov This age-dependent effect highlights the variability in metabolic responses to D-galactosamine. Concurrently, the levels of UDP-sugars, the products of the uridylate trapping, were observed to increase substantially. nih.gov

The following interactive table summarizes the effects of D-galactosamine on hepatic UTP and UDP-sugar concentrations in rats of different ages, illustrating the biochemical basis for the synergistic interaction with this compound.

| Age Group | Treatment | UTP Content (% of Control) | UDP-Sugars Content (% of Control) |

| Young | D-Galactosamine | 45% | 289% |

| Adult | D-Galactosamine | 35% | 275% |

| Old | D-Galactosamine | 11% | 405% |

This table is based on data from a study on the effects of D-galactosamine on the livers of rats and is intended to be illustrative of the UTP depletion mechanism. nih.gov

The combination of D-galactosamine-induced UTP depletion and this compound-mediated CTP synthetase inhibition represents a targeted approach to disrupt pyrimidine nucleotide metabolism. By creating a substrate-depleted environment, the efficacy of the enzyme inhibitor is markedly enhanced, leading to a synergistic antitumor effect in susceptible cancer cells.

Shifting Targets: Research on Analogs and Derivatives of 3-Deazauridine with Modified Biochemical Actions

The landscape of antimetabolite research is continually evolving, with a significant focus on modifying existing compounds to enhance their therapeutic profiles. 3-Deazauridine, a uridine analog, has been a notable subject of such research. Its triphosphate form is a known inhibitor of CTP synthetase, an enzyme crucial for the synthesis of cytidine triphosphate (CTP), thereby impacting nucleic acid synthesis. This article delves into the fascinating area of 3-deazauridine analogs and derivatives, exploring how chemical modifications alter their biochemical targets and cellular effects.

Advanced Research Methodologies for 3 Deazauridine 5 Triphosphate Studies

Quantitative Analytical Techniques for Intracellular Nucleotides

Accurately measuring the concentration of intracellular nucleotides like 3-Deazauridine (B583639) 5'-triphosphate and its counterparts is critical to understanding its pharmacological effects.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of 3-Deazauridine 5'-triphosphate (deazaUTP) and other nucleotides within cells. A rapid HPLC assay has been developed to measure deazaUTP in cell extracts, which also allows for the simultaneous quantification of cytidine (B196190) 5'-triphosphate (CTP), the cellular levels of which are significantly impacted by 3-deazauridine treatment. nih.gov

In a study involving human lymphoblastoid cells (CCRF-CEM line), treatment with 3-deazauridine led to the accumulation of deazaUTP. Concurrently, the concentration of CTP in these cells decreased exponentially with a half-life of 1.1 hours. When the cells were transferred to a drug-free medium, the intracellular deazaUTP concentration decreased with a half-life of 3.4 hours. nih.gov This demonstrates the utility of HPLC in monitoring the dynamic relationship between the drug's active form and its target nucleotide pool. Another method utilizes liquid chromatography coupled with mass spectrometry (LC-MS) to quantify CTP synthetase (CTPS) activity by measuring CTP in cell lysates, further confirming inhibition by 3-deazauridine. nih.gov

Table 1: HPLC Analysis of 3-Deazauridine Metabolites in CCRF-CEM Cells

| Parameter | Condition | Finding | Reference |

|---|---|---|---|

| deazaUTP Accumulation | Treatment with 100 nmols/ml 3-deazauridine for 4 hours | > 25 nmols/107 cells | nih.gov |

| CTP Concentration Half-life | During 3-deazauridine treatment | 1.1 hours | nih.gov |

| deazaUTP Concentration Half-life | After removal from drug-free medium | 3.4 hours | nih.gov |

Radioisotope labeling is a powerful tool for tracing the metabolic fate of compounds and analyzing their influence on biochemical pathways. nih.govnih.govkuleuven.be In the context of 3-deazauridine research, isotopically labeled molecules are used to follow the drug's effects on nucleotide synthesis and DNA incorporation. For example, studies have utilized radiolabeled precursors to investigate how 3-deazauridine, by reducing the intracellular pool of cytosine nucleotides, stimulates the incorporation of other therapeutic agents like [3H]-5-aza-2'-deoxycytidine into the DNA of L1210 and EMT6 tumor cells. nih.gov This suggests that the synergistic anticancer effect of this drug combination is linked to the enhanced incorporation of the second agent, a phenomenon elucidated through metabolic tracing. nih.gov Similarly, studies on related compounds have used [14C]-labelled molecules to measure drug uptake and incorporation into the acid-insoluble fraction of cells, providing insights into mechanisms of action and resistance. nih.gov

In Vitro Cellular Models for Biochemical Investigations

In vitro cellular models are indispensable for studying the biochemical effects of this compound in a controlled environment. Commonly used models include L1210 murine leukemia cells and various human lymphoblastoid cell lines.

L1210 Cells: This leukemia cell line has been instrumental in demonstrating the cytotoxic and antineoplastic activity of 3-deazauridine. Research has shown that 3-deazauridine inhibits the growth of L1210 leukemia cells and that it can act synergistically with other agents like 5-aza-2'-deoxycytidine to inhibit cell growth in vitro. nih.govcaymanchem.com These cells are also used to study the drug's effect on the salvage pathway of nucleotides; 3-deazauridine has been shown to markedly inhibit the formation of uracil (B121893) nucleotides from uridine (B1682114) in L1210 tumor cells. nactem.ac.uk

Human Lymphoblastoid Cells: Cell lines such as CCRF-CEM are used to study the intracellular metabolism of 3-deazauridine. As mentioned previously, these cells have been used to quantify the accumulation of this compound and its subsequent effect on CTP pools using HPLC. nih.gov Furthermore, human lymphocytes are used to measure the activity of CTP synthetase and to characterize the kinetic parameters of its inhibition by 3-deazauridine. nih.gov

Enzymatic Assays for Kinetic and Inhibition Studies

Enzymatic assays are fundamental for determining the specific molecular target of a drug and quantifying its inhibitory effects. For this compound, the primary target is CTP synthetase. nih.gov It is converted intracellularly to 3-deazauridine triphosphate, which acts as a competitive inhibitor of this enzyme, thereby blocking the de novo biosynthesis of CTP. caymanchem.comnactem.ac.uk

Kinetic studies using enzymatic assays have been performed to characterize the inhibition. By measuring CTP synthetase activity in cell lysates from human lymphocytes, researchers have determined key kinetic parameters. nih.gov These assays typically involve incubating the enzyme with its substrates (like UTP) and the inhibitor, then measuring the rate of product (CTP) formation.

Table 2: Kinetic Parameters of CTP Synthetase in Human Lymphocytes

| Cell State | Parameter | Value | Reference |

|---|---|---|---|

| Resting Cells | Km for UTP | 280 ± 310 µmol/L | nih.gov |

| Vmax | 83 ± 20 pmol/min | nih.gov | |

| Activated PBMCs | Km for UTP | 230 ± 280 µmol/L | nih.gov |

| Vmax | 379 ± 90 pmol/min | nih.gov |

These assays verify that 3-deazauridine treatment leads to a direct inhibition of CTP synthetase activity, providing a quantitative measure of its mechanism of action. nih.gov

Computational and Theoretical Modeling of Molecular Interactions and Biological Activity

Computational and theoretical modeling provides powerful predictive insights into the molecular interactions between a drug and its biological target. drugtargetreview.com For this compound, these methods can be used to simulate its binding to CTP synthetase and predict the structural features essential for its inhibitory activity.

Methodologies that can be applied include:

Molecular Docking: This technique predicts the preferred orientation of the inhibitor when bound to the active site of the enzyme. It can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-enzyme complex.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the drug-target complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method develops a mathematical model that relates the chemical structures of a series of compounds to their biological activity. nih.gov It can be used to predict the potency of new derivatives of 3-deazauridine and guide the design of more effective inhibitors.

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure of molecules. nih.gov This can help in understanding the charge distribution and reactivity of this compound, which are crucial for its interaction with the enzyme's active site. nih.govscirp.org

These computational approaches complement experimental data by providing a detailed, atom-level understanding of the drug's mechanism of action, which can accelerate the development of new therapeutic agents. drugtargetreview.com

Emerging Research Perspectives and Unexplored Avenues for 3 Deazauridine 5 Triphosphate

Comprehensive Profiling of Metabolic Fluxes Affected by 3-Deazauridine (B583639) 5'-triphosphate

3-Deazauridine, a structural analog of uridine (B1682114), exerts its primary metabolic effects after intracellular phosphorylation to its active form, 3-deazauridine 5'-triphosphate. nih.gov This triphosphate analog is a potent competitive inhibitor of CTP synthetase, the enzyme responsible for the conversion of Uridine 5'-triphosphate (UTP) to Cytidine (B196190) 5'-triphosphate (CTP). nih.gov Inhibition of this crucial step in pyrimidine (B1678525) biosynthesis leads to a significant disruption of cellular metabolic fluxes.

Treatment of tumor cells with 3-deazauridine results in a marked decrease in the intracellular pools of CTP, as well as its downstream metabolites, including dCTP. nih.gov This depletion of cytidine nucleotides directly impacts nucleic acid synthesis, leading to the inhibition of both RNA and DNA production. nih.gov Consequently, the uptake of radiolabeled precursors into these macromolecules is significantly reduced.

A secondary metabolic effect of 3-deazauridine is the inhibition of dCTP formation, which is mediated by the inhibition of ribonucleoside diphosphate (B83284) reductase by 3-deazauridine 5'-diphosphate. nih.gov This further exacerbates the deficiency of cytidine deoxynucleotides required for DNA replication.

The metabolic perturbations induced by this compound are not limited to the pyrimidine pathway. The depletion of CTP can have cascading effects on other interconnected metabolic networks, such as phospholipid biosynthesis, where CTP is an essential precursor. Further comprehensive metabolic flux analysis using isotope tracers could elucidate the broader impact of this compound on global cellular metabolism. isotope.com

| Metabolic Parameter | Effect | Reference |

|---|---|---|

| Intracellular CTP pools | Markedly decreased | nih.gov |

| Intracellular dCTP pools | Decreased | nih.gov |

| Nucleic acid synthesis | Inhibited | nih.gov |

| Ribonucleoside diphosphate reductase activity | Inhibited by 3-deazauridine 5'-diphosphate | nih.gov |

Structural Biology of this compound-Enzyme Complexes and Binding Mechanisms

The primary molecular target of this compound is CTP synthetase (CTPS). nih.gov This enzyme catalyzes the ATP-dependent amination of UTP to form CTP, a critical step in pyrimidine metabolism. wikipedia.org Understanding the structural basis of the interaction between this compound and CTPS is crucial for elucidating its inhibitory mechanism and for the rational design of more potent and specific analogs.

Crystal structures of CTP synthetase from various organisms have been determined, revealing a homotetrameric architecture with four active sites. nih.govrcsb.org Each active site is located at the interface of three monomers, highlighting the importance of the quaternary structure for enzymatic activity. nih.gov The binding of substrates, ATP and UTP, as well as the allosteric activator GTP, induces conformational changes that are essential for catalysis. pnas.org

While the crystal structure of a complex containing this compound has not been explicitly reported, structural studies of CTPS with its natural substrates and inhibitors provide valuable insights into the binding mechanism. The triphosphate moiety of this compound is expected to occupy the same binding pocket as the triphosphate of UTP. escholarship.org The deaza-uracil ring, lacking the nitrogen at position 3, would interact with the amino acid residues in the nucleobase-binding site. The subtle difference in the electronic distribution and hydrogen bonding potential of the deaza-uracil ring compared to uracil (B121893) is likely responsible for the inhibitory activity.

Mutations in CTPS that confer resistance to 3-deazauridine have been identified, and these mutations often map to the active site or regions involved in substrate binding or conformational changes. nih.gov These resistance mutations can provide further clues about the precise binding mode of this compound and the mechanism of inhibition.

| Structural Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Homotetramer | nih.govrcsb.org |

| Active Site Location | At the interface of three monomers | nih.gov |

| Substrate Binding | Induces conformational changes | pnas.org |

| Inhibitor Binding | Competitive with UTP | nih.govnih.gov |

Elucidation of Feedback Regulation and Gene Expression Modulation of CTP Synthetase by this compound

CTP synthetase activity is tightly regulated to maintain appropriate intracellular concentrations of cytidine nucleotides. nih.gov One of the key regulatory mechanisms is feedback inhibition by the end product, CTP. wikipedia.org CTP competes with the substrate UTP for binding to the active site, thereby modulating its own synthesis. nih.gov

This compound, as a close structural analog of CTP, is believed to mimic this natural feedback inhibition. nih.gov By binding to the CTP inhibitory site, this compound effectively shuts down the enzyme's activity, leading to the observed depletion of intracellular CTP pools. nih.gov The competitive nature of this inhibition with respect to UTP has been demonstrated in enzymatic assays. nih.gov

In addition to direct enzyme inhibition, there is emerging evidence that the levels of CTP synthetase can be modulated at the level of gene expression. The transcription factor Myc has been shown to regulate the expression of CTP synthetase. wikipedia.org It is plausible that the metabolic stress induced by this compound, specifically the depletion of CTP, could trigger signaling pathways that lead to changes in the expression of the CTPS gene. However, direct evidence for the modulation of CTP synthetase gene expression by this compound is currently lacking and represents an important area for future investigation.

Further research is needed to fully elucidate the complex interplay between the direct allosteric regulation of CTP synthetase by this compound and any potential indirect effects on the expression of the enzyme.

Design and Synthesis of Novel Analogs with Tailored Biochemical Specificity and Potency

The clinical utility of 3-deazauridine has prompted significant interest in the design and synthesis of novel analogs with improved biochemical properties, such as enhanced potency, greater specificity, and altered metabolic stability. nih.govresearchgate.net A variety of chemical modifications have been explored, targeting different parts of the 3-deazauridine scaffold.

One approach has been the synthesis of C3-arylated-3-deazauridine derivatives, which have shown promising activity against herpes simplex virus type 1 (HSV-1). nih.gov These modifications at the C3 position of the deazauracil ring can influence the binding affinity and selectivity for viral versus human enzymes.

Another strategy involves the introduction of a fluorine atom at the C3 position of 3-deazauridine (3F-3DUrd). merckmillipore.com Interestingly, this modification shifts the antimetabolic activity from the inhibition of CTP synthetase to the inhibition of orotidylate decarboxylase, an earlier enzyme in the de novo pyrimidine biosynthesis pathway. merckmillipore.com This highlights how subtle structural changes can dramatically alter the molecular target and biochemical profile of the analog.

The synthesis of 3'-deoxy-3'-[1,4-disubstituted-1,2,3-triazolyl] uridine analogues has also been reported, with the aim of targeting ribonucleotide reductase. researchgate.net These compounds, with modifications on the ribose sugar, demonstrate the potential to develop 3-deazauridine-based inhibitors for other key enzymes in nucleotide metabolism.

Future design strategies could focus on creating analogs that are more efficiently converted to the active triphosphate form within target cells, or that exhibit improved resistance to metabolic degradation. Computational modeling and structure-based drug design, leveraging the known structures of target enzymes like CTP synthetase, will be invaluable in the rational design of the next generation of 3-deazauridine analogs. rcsb.org

| Analog | Modification | Primary Target/Activity | Reference |

|---|---|---|---|

| C3-arylated-3-deazauridine derivatives | Arylation at the C3 position of the deazauracil ring | Anti-HSV-1 activity | nih.gov |

| 3-Fluoro-3-deazauridine (3F-3DUrd) | Fluorination at the C3 position of the deazauracil ring | Inhibition of orotidylate decarboxylase | merckmillipore.com |

| 3'-Deoxy-3'-[1,4-disubstituted-1,2,3-triazolyl] uridine analogues | Modification at the 3' position of the ribose sugar | Potential ribonucleotide reductase inhibitors | researchgate.net |

Q & A

Q. What is the enzymatic mechanism by which 3-deazauridine 5'-triphosphate inhibits pyrimidine biosynthesis?

this compound (3DU-TP) acts as a competitive inhibitor of CTP synthetase (CTP-S), the enzyme responsible for converting UTP to CTP in the de novo pyrimidine biosynthesis pathway. Mechanistic studies typically employ enzyme kinetics using purified CTP-S, radiolabeled substrates (e.g., [³H]-UTP), and HPLC-based quantification of nucleotide pools. For example, ³²P-labeled 3DU-TP can be used to demonstrate direct binding to CTP-S via scintillation proximity assays . Notably, structural analogs like fluorinated 3-deazauridine derivatives may shift inhibition to other enzymes (e.g., orotidylate decarboxylase), highlighting the importance of verifying target specificity using enzyme activity assays .

Q. How is this compound synthesized and validated for experimental use?

Synthesis involves phosphorylation of 3-deazauridine using nucleoside diphosphate kinase or chemical triphosphorylation with POCl₃ followed by purification via ion-exchange chromatography. Validation requires:

- Purity assessment : Reverse-phase HPLC (≥95% purity).

- Structural confirmation : Mass spectrometry (expected m/z: 522.1 for [M-H]⁻) and ³¹P-NMR to confirm triphosphate integrity.

- Functional validation : Dose-dependent inhibition of CTP-S activity in vitro, measured by CTP depletion in enzymatic assays .

Q. What methodologies are recommended for quantifying 3DU-TP in cellular systems?

- Extraction : Acidic extraction (e.g., 0.4 M HClO₄) followed by neutralization with KOH to stabilize labile triphosphates.

- Detection :

Advanced Research Questions

Q. How should researchers resolve contradictions in reported enzymatic targets of 3DU-TP derivatives?

Discrepancies (e.g., CTP-S vs. orotidylate decarboxylase inhibition) arise from structural modifications (e.g., fluorination at C3) or cell-type-specific metabolism. To address this:

Comparative enzyme profiling : Test 3DU-TP against recombinant enzymes (CTP-S, ODC) using activity assays.

Metabolomic tracing : Use ¹³C-glucose to track nucleotide pool dynamics via LC-MS, identifying which pathways are disrupted.

Genetic knockdown : Silencing CTP-S or ODC in cell lines can clarify which enzyme drives cytotoxicity .

Q. What strategies optimize metabolic stability of 3DU-TP in in vitro models?

3DU-TP is susceptible to phosphatases and nucleotidases. Mitigation approaches include:

- Chemical stabilization : Modify the triphosphate moiety with boranophosphate or phosphorothioate groups.

- Co-treatment with phosphatase inhibitors : e.g., β-glycerophosphate (10 mM) in cell culture media.

- Compartmentalized delivery : Use liposomal encapsulation to protect 3DU-TP from cytoplasmic degradation .

Q. How does 3DU-TP incorporation efficiency compare to natural nucleotides in polymerase-driven systems?

3DU-TP is incorporated into RNA/DNA by viral or bacterial polymerases (e.g., T7 RNA polymerase) but poorly by mammalian polymerases. Quantify incorporation via:

- Primer extension assays : Compare elongation rates with ³²P-labeled primers.

- Next-gen sequencing : Detect misincorporation events in synthesized strands.

- Thermal denaturation : Assess duplex stability (ΔTm) when 3DU-TP replaces UTP .

Key Challenges and Recommendations

- Metabolic off-target effects : Use isotopically labeled 3DU-TP to track unintended incorporation into non-pyrimidine pathways.

- Cell permeability : Pair 3DU-TP with membrane transporters (e.g., nucleoside transporters ENT1/2) for enhanced uptake.

- Toxicity profiling : Monitor mitochondrial toxicity via Seahorse assays, as pyrimidine depletion impacts oxidative phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.